3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
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Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is a complex organic compound featuring a pyrazole ring substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chloro-3-nitropyrazole with N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
Uniqueness
The presence of both chloro and nitro groups in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C12H15ClN6O3 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-16(7-9-3-5-14-17(9)2)11(20)4-6-18-8-10(13)12(15-18)19(21)22/h3,5,8H,4,6-7H2,1-2H3 |
InChI Key |
OJFJEHWLEFNYSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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